REACTION_CXSMILES
|
[CH2:1]([C:9]1[CH:13]=[CH:12][S:11][CH:10]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[Li][CH2:15]CCC.C(O[B:24]([O:30][CH2:31][CH2:32][CH2:33]C)[O:25][CH2:26]CCC)CCC.CC(C)(CO)CO>C1COCC1>[CH3:15][C:32]1([CH3:33])[CH2:26][O:25][B:24]([C:12]2[S:11][CH:10]=[C:9]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])[CH:13]=2)[O:30][CH2:31]1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)C1=CSC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)OB(OCCCC)OCCCC
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
CC(CO)(CO)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred for 1 h at −50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled beforehand to −78° C
|
Type
|
STIRRING
|
Details
|
under stirring for the following 2 h where the temperature
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
rises to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
hydrolysed with a 2 mol·L−1 HCl solution and extracted with 2×50 mL of ethyl ether
|
Type
|
CUSTOM
|
Details
|
During the drying of the organic phase
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
STIRRING
|
Details
|
After 45 min of stirring
|
Duration
|
45 min
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The purification
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(COB(OC1)C=1SC=C(C1)CCCCCCCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |